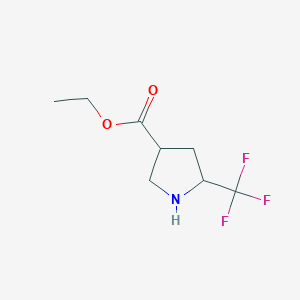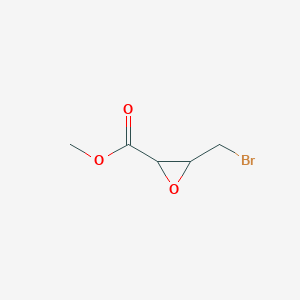
Methyl 3-(bromomethyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(bromomethyl)oxirane-2-carboxylate is an organic compound with the molecular formula C5H7BrO3. It is a derivative of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of a bromomethyl group attached to the oxirane ring and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)oxirane-2-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 3-hydroxy-2-oxopropanoate with bromine in the presence of a base. The reaction proceeds through the formation of an intermediate bromohydrin, which undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Ring-Opening Reactions: Reagents such as water, alcohols, and amines are used under acidic or basic conditions to facilitate ring opening.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Ring-Opening Reactions: Products include β-hydroxy esters and β-amino esters.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Scientific Research Applications
Methyl 3-(bromomethyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)oxirane-2-carboxylate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The oxirane ring can also be opened by nucleophiles, resulting in the formation of β-hydroxy esters. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition state and lower the activation energy.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)oxirane-2-carboxylate can be compared with other similar compounds such as:
Methyl 3-(chloromethyl)oxirane-2-carboxylate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and selectivity in chemical reactions.
Methyl 3-(iodomethyl)oxirane-2-carboxylate: Contains an iodine atom, which makes it more reactive due to the larger atomic size and lower bond dissociation energy.
Methyl 3-(hydroxymethyl)oxirane-2-carboxylate: Contains a hydroxyl group instead of a halogen, leading to different chemical properties and reactivity.
This compound is unique due to the presence of the bromomethyl group, which imparts specific reactivity and selectivity in various chemical reactions.
Properties
CAS No. |
1378833-07-8 |
|---|---|
Molecular Formula |
C5H7BrO3 |
Molecular Weight |
195.01 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C5H7BrO3/c1-8-5(7)4-3(2-6)9-4/h3-4H,2H2,1H3 |
InChI Key |
KSVXJXLLDXUNQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(O1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13504124.png)
![Methyl 3-[(2-Hydroxyethyl)amino]propanoate](/img/structure/B13504136.png)
![1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13504155.png)
![3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13504160.png)


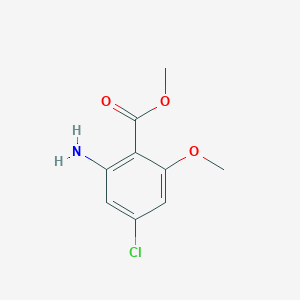
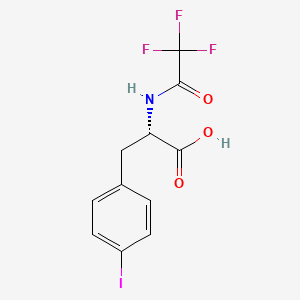
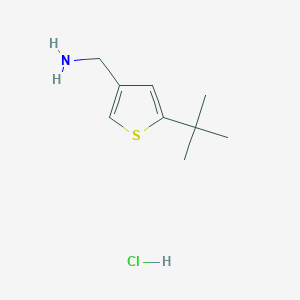
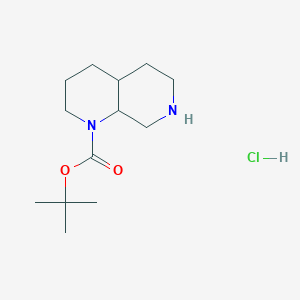
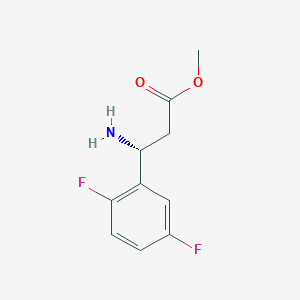
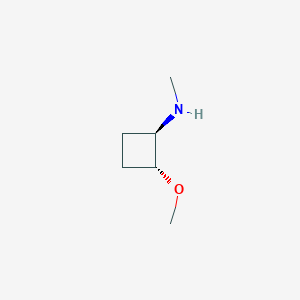
![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)
